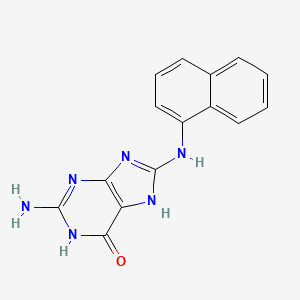

N-(Guanin-8-yl)-1-naphthylamine

Description

Structure

3D Structure

Properties

CAS No. |

80156-61-2 |

|---|---|

Molecular Formula |

C15H12N6O |

Molecular Weight |

292.30 g/mol |

IUPAC Name |

2-amino-8-(naphthalen-1-ylamino)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C15H12N6O/c16-14-19-12-11(13(22)21-14)18-15(20-12)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H5,16,17,18,19,20,21,22) |

InChI Key |

ZOBGLYSFKBBBCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC4=C(N3)C(=O)NC(=N4)N |

Origin of Product |

United States |

Chemical Synthesis and Analytical Characterization of N Guanin 8 Yl 1 Naphthylamine

Synthetic Methodologies for N-(Guanin-8-yl)-1-naphthylamine

The creation of this compound and its integration into DNA strands for study requires precise chemical strategies. These range from direct synthesis from precursor molecules to the complex, site-specific incorporation into oligonucleotides.

In Vitro Chemical Synthesis from Precursor Amines

The in vitro synthesis of this compound can be achieved through the reaction of a guanine (B1146940) derivative with a reactive form of 1-naphthylamine (B1663977). A common approach involves the activation of the C8 position of guanine, making it susceptible to nucleophilic attack by the amino group of 1-naphthylamine. This reaction can be facilitated by oxidizing agents that generate a reactive guanine species.

Another relevant synthetic route is the formation of an amide bond between a carboxylate and an amine, catalyzed by a carbodiimide. researchgate.net For instance, the reaction between a carboxylic acid-containing precursor and 1-naphthylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired amide conjugate. researchgate.net The reaction conditions, such as the molar ratio of reactants, are optimized to maximize the yield. For example, a 1:1 molar ratio of 1-naphthylamine to the carboxylate substrate has been shown to produce a high yield of the amide derivative. researchgate.net

Strategies for Site-Specific Incorporation of this compound into Oligonucleotides

Incorporating adducts like this compound at specific sites within an oligonucleotide is essential for studying its effects on DNA replication and repair. The standard method for this is the phosphoramidite (B1245037) approach, which is used in automated DNA synthesizers. nih.gov

This process involves synthesizing a phosphoramidite monomer of the modified nucleoside, in this case, N-(Guanin-8-yl)-8-amino-2'-deoxyguanosine. This specialized monomer is then introduced at the desired position in the growing oligonucleotide chain during solid-phase synthesis. nih.gov The coupling efficiency of the modified phosphoramidite can be influenced by the choice of activator, with 5-(ethylthio)-1H-tetrazole (ETT) being a commonly used option, and by extending the coupling time to ensure efficient incorporation. nih.gov

However, challenges can arise. For instance, protecting groups on the modified base must be carefully chosen to be compatible with the conditions of oligonucleotide synthesis and deprotection. In some cases, standard protecting groups may not be suitable, necessitating the development of alternative strategies. nih.gov Following synthesis, the modified oligonucleotide is purified, typically using techniques like high-performance liquid chromatography (HPLC), to isolate the desired full-length product containing the site-specific adduct.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Confirming the identity and structure of this compound and its presence in oligonucleotides relies on a suite of powerful analytical techniques. These methods provide detailed information on the molecule's connectivity, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to elucidate the precise connectivity of atoms within the molecule.

In ¹H NMR spectra, the chemical shifts and coupling constants of the protons provide information about their chemical environment. rsc.org For the 1-naphthylamine moiety, characteristic signals for the aromatic protons can be observed. rsc.orgchemicalbook.com Similarly, the protons on the guanine base and the deoxyribose sugar (in the case of the nucleoside) will have distinct resonances. The appearance of specific cross-peaks in 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the covalent linkage between the C8 position of guanine and the nitrogen atom of 1-naphthylamine.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. researchgate.netchemicalbook.com The chemical shift of the C8 carbon of guanine is particularly diagnostic, as it will experience a significant shift upon substitution with the 1-naphthylamino group. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Naphthylamine Derivative

| Assign. | Shift (ppm) |

|---|---|

| A | 7.674 |

| B | 7.627 |

| C | 7.566 |

| D | 7.350 |

| E | 7.210 |

| F | 6.925 |

| G | 6.892 |

Data is for 2-naphthylamine (B18577) in CDCl₃ and serves as an illustrative example of the types of signals observed for the naphthylamine core. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns. nih.gov This is crucial for confirming the identity of this compound and for its detection in complex biological samples. nih.govfda.gov

HRMS instruments can measure the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the calculation of a unique elemental formula. nih.gov This high mass accuracy helps to distinguish the target compound from other molecules with the same nominal mass. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion of this compound is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner. echemi.com This fragmentation data can be used to confirm the identity of the adduct and to locate the site of modification within an oligonucleotide. Liquid chromatography-mass spectrometry (LC-MS) and particularly LC-HRMS are widely used for the analysis of such compounds. fda.govmdpi.com

Table 2: Key HRMS Parameters for Compound Analysis

| Parameter | Description |

|---|---|

| Accurate Mass Measurement | Provides the exact mass of the parent ion, enabling the determination of the elemental composition. |

| Mass Resolution | The ability to distinguish between ions of very similar mass-to-charge ratios. |

| Fragmentation Analysis (MS/MS) | Generates a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. |

| Retrospective Data Mining | Allows for the re-interrogation of previously acquired data for newly identified compounds of interest. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Adduct Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for identifying the formation of the this compound adduct. uu.nl This method is based on the principle that molecules absorb light at specific wavelengths, corresponding to electronic transitions within the molecule.

The precursor molecules, guanine and 1-naphthylamine, each have their own characteristic UV-Vis absorption spectra. For example, 1-naphthylamine exhibits an absorption maximum around 313 nm. researchgate.net Upon the formation of the this compound adduct, a new molecule with a different electronic structure is created. This results in a change in the UV-Vis spectrum, often with the appearance of new absorption bands or a shift in the existing ones. researchgate.net For instance, the formation of an amide conjugate involving 1-naphthylamine resulted in a shift of the absorption maximum to 289 nm, indicating the formation of the new product. researchgate.net

By monitoring these spectral changes, the formation of the adduct can be confirmed and, in some cases, the reaction can be quantified. While UV-Vis spectroscopy is a relatively simple and accessible technique, the absorption bands can be broad and overlapping, which can sometimes make interpretation challenging. uu.nl

Table 3: Illustrative UV-Vis Absorption Maxima

| Compound/Functional Group | Approximate λmax (nm) | Type of Transition |

|---|---|---|

| 1-Naphthylamine | 313 | π → π* |

| Amide Conjugate of 1-Naphthylamine | 289 | π → π* |

This table provides an example of the shifts in absorption maxima that can occur upon chemical modification. researchgate.net

Molecular Mechanisms of N Guanin 8 Yl 1 Naphthylamine Dna Adduct Formation

Metabolic Activation Pathways of 1-Naphthylamine (B1663977) to Electrophilic Intermediates

1-Naphthylamine (1-NA), an aromatic amine, undergoes a series of biotransformation reactions, primarily in the liver, to be converted into electrophilic intermediates capable of reacting with DNA. nih.gov These pathways determine the balance between detoxification and activation, which is crucial for the compound's carcinogenic potential. oup.com While its isomer, 2-naphthylamine (B18577), is a known potent bladder carcinogen, 1-naphthylamine is considered non-carcinogenic or at most a weak carcinogen, largely due to differences in their metabolic profiles. nih.govoup.com

The initial and often rate-limiting step in the activation of many primary aromatic amines is N-hydroxylation, a reaction catalyzed by the Cytochrome P450 (CYP) family of enzymes. nih.govnih.gov This process introduces a hydroxyl group onto the nitrogen atom of the amine, forming an N-hydroxyarylamine. The mechanism of N-hydroxylation by CYPs is complex, with studies suggesting a process involving either a hydrogen abstraction and rebound or a direct oxygen transfer. nih.gov This enzymatic oxidation is a pivotal event, as the resulting N-hydroxylamine is a more proximate carcinogen than the parent amine. nih.gov

For many aromatic amines, this N-hydroxylation is the key to their mutagenicity, setting the stage for the formation of highly reactive nitrenium ions that covalently modify DNA. nih.gov However, in the case of 1-naphthylamine, studies using isolated rat hepatocytes have shown that N-oxidized metabolites are often undetectable, even after treating the cells with CYP inducers like 3-methylcholanthrene. nih.govoup.com This suggests that N-hydroxylation is not a significant metabolic pathway for 1-NA in these systems, which may contribute to its low carcinogenic activity compared to 2-naphthylamine, for which N-oxidation is a more prominent route. nih.govoup.com

Following initial metabolism, both the parent amine and its metabolites can undergo Phase II conjugation reactions. These pathways typically serve to increase water solubility and facilitate excretion, acting as detoxification routes. For aromatic amines, the primary conjugation reactions include N-acetylation and sulfation. nih.govnih.gov

N-acetylation is a significant metabolic route for 1-naphthylamine. nih.gov In studies with rat hepatocytes, N-acetyl-1-naphthylamine was identified as a notable metabolite. nih.govoup.com This reaction is catalyzed by N-acetyltransferase (NAT) enzymes.

Sulfation, catalyzed by sulfotransferase (SULT) enzymes, is another major conjugation pathway for xenobiotics. nih.gov While N-hydroxylation of 1-NA is limited, if the N-hydroxy-1-naphthylamine intermediate is formed, it can be further esterified through sulfation (or acetylation). This O-esterification of the N-hydroxy metabolite is a critical secondary activation step. The resulting N-sulfonyloxy or N-acetoxy esters are unstable and possess a good leaving group (-OSO3H or -OCOCH3), which facilitates the subsequent formation of the ultimate electrophile. imrpress.com

The table below summarizes the metabolic profile of 1-naphthylamine in isolated rat hepatocytes, highlighting the predominance of conjugation pathways.

| Metabolite Type | Percentage of Total Metabolites (after 1 hr) |

| N-glucuronide | 68% |

| N-acetylated compound | 15% |

| C-oxidation products | Low |

| N-oxidized metabolites | Not Detected |

| Data derived from studies on untreated rat hepatocytes. nih.govoup.com |

The ultimate carcinogenic metabolite of many aromatic amines is a highly electrophilic arylnitrenium ion. imrpress.comwikipedia.org A nitrenium ion is a reactive intermediate containing a nitrogen atom with a positive charge and only a sextet of valence electrons. wikipedia.orgimrpress.com These ions are generated from the N-hydroxyarylamine metabolite. nih.gov

The formation of the nitrenium ion occurs through the heterolytic cleavage of the N-O bond of an activated N-hydroxy intermediate. wikipedia.org For instance, an N-acetoxyarylamine, formed by the esterification of the N-hydroxylamine, can spontaneously lose an acetate (B1210297) anion to generate the nitrenium ion. imrpress.com This short-lived, highly reactive species is a potent electrophile that can readily attack nucleophilic sites in cellular macromolecules, most importantly, DNA. wikipedia.orgimrpress.com

Site-Specificity and Regiochemistry of Covalent Binding to Deoxyribonucleic Acid

Once generated, the electrophilic nitrenium ion reacts with DNA to form covalent adducts. The chemical structure of the nitrenium ion and the local DNA sequence environment influence the site of this reaction.

For a wide range of aromatic amines, the primary target for covalent binding on the DNA molecule is the C8 position of guanine (B1146940) residues. imrpress.comnih.gov The reaction of the 1-naphthylamine-derived nitrenium ion with deoxyguanosine results in the formation of the N-(deoxyguanosin-8-yl)-1-naphthylamine adduct. The high regioselectivity for the C8 position of guanine is a well-documented phenomenon for this class of carcinogens. imrpress.comnih.gov This specific adduction can cause significant distortions in the DNA helix, potentially leading to mutations during DNA replication if not repaired. nih.gov

Investigation of Other Purine (B94841) Adduction Sites (e.g., N2-Guanine, N6-Adenine) by 1-Naphthylamine Metabolites

While the C8 position of guanine is a common site of adduction for many aromatic amines, research into the reactivity of 1-naphthylamine metabolites with other purine sites, such as the N2 position of guanine and the N6 position of adenine (B156593), is crucial for a comprehensive understanding of its genotoxic potential.

Studies involving the carcinogenic isomer, 2-naphthylamine, have demonstrated the formation of adducts at both the N2 position of guanine (1-(deoxyguanosin-N2-yl)-2-naphthylamine) and the N6 position of adenine (1-(deoxyadenosin-N6-yl)-2-naphthylamine) following in vitro reactions of its metabolite, N-hydroxy-2-naphthylamine, with DNA. nih.govnih.gov These adducts, along with a C8-guanine derivative, were identified through techniques such as high-pressure liquid chromatography, nuclear magnetic resonance, and mass spectrometry. nih.govnih.gov

However, parallel investigations with the non-carcinogenic isomer, 1-naphthylamine, have yielded different results. In a comparative study, experiments with 1-naphthylamine failed to detect any DNA binding in the urothelial DNA of dogs and showed a 20-fold lower level of binding in hepatic DNA compared to 2-naphthylamine. nih.gov This suggests that the formation of DNA adducts by 1-naphthylamine, including potential adducts at the N2-guanine and N6-adenine sites, is significantly less prevalent than with its 2-isomer.

The primary adducts identified for 1-naphthylamine are at the O6 position of guanine, specifically N-(deoxyguanosin-O6-yl)-1-naphthylamine and 2-(deoxyguanosin-O6-yl)-1-naphthylamine. nih.gov The lack of detectable N2-guanine and N6-adenine adducts for 1-naphthylamine in the available studies indicates a distinct regioselectivity in the reaction of its metabolites with DNA compared to those of 2-naphthylamine. This difference in adduction patterns likely contributes to their differing carcinogenic potentials.

Table 1: Comparison of DNA Adducts Formed by N-hydroxy-1-naphthylamine and N-hydroxy-2-naphthylamine

| Adduct Site | 1-Naphthylamine Metabolite Adducts | 2-Naphthylamine Metabolite Adducts |

| Guanine-C8 | Not reported as a major adduct | N-(deoxyguanosin-8-yl)-2-naphthylamine derivative |

| Guanine-N2 | Not detected | 1-(deoxyguanosin-N2-yl)-2-naphthylamine |

| Guanine-O6 | N-(deoxyguanosin-O6-yl)-1-naphthylamine (major), 2-(deoxyguanosin-O6-yl)-1-naphthylamine | Not reported |

| Adenine-N6 | Not detected | 1-(deoxyadenosin-N6-yl)-2-naphthylamine |

Data compiled from available scientific literature. nih.govnih.govnih.gov

Influence of DNA Sequence Context on Adduct Formation

The local DNA sequence environment can significantly influence the frequency and distribution of DNA adduct formation. Factors such as base composition, steric hindrance, and the electronic properties of neighboring bases can affect the accessibility and reactivity of specific sites on the DNA molecule.

While specific studies on the influence of DNA sequence context on the formation of N-(Guanin-8-yl)-1-naphthylamine adducts are limited, the principles derived from studies of other aromatic amines are informative. For many carcinogens, guanine residues in specific sequence contexts, often referred to as "hotspots," are more susceptible to adduction. For instance, the conformation of the DNA adduct can be polymorphic and dependent on the DNA sequence, which in turn affects the biological outcomes such as DNA repair and mutagenesis.

For 1-naphthylamine, the primary adduction at the O6 position of guanine suggests that the accessibility of this site is a key determinant. The surrounding sequence could influence the local DNA structure, such as the width of the major groove where the O6 position resides, thereby modulating the reaction with the reactive metabolite of 1-naphthylamine. It is hypothesized that sequences that promote a more open and accessible conformation of the guanine O6 position would be more prone to adduction. However, without specific experimental data for 1-naphthylamine, these remain reasoned extrapolations from the broader field of DNA damage and repair.

Kinetic and Thermodynamic Studies of Adduct Formation Reactions

The rates and energetic favorability of DNA adduct formation are critical parameters for understanding the carcinogenic potential of a chemical. Kinetic studies measure the speed of the reaction, while thermodynamic studies provide insight into the spontaneity and equilibrium of the adduct formation process.

Research on the reaction of N-hydroxy-1-naphthylamine, the proximate carcinogenic metabolite of 1-naphthylamine, with DNA has provided some kinetic insights. The reaction has been shown to be first-order with respect to both the concentration of N-hydroxy-1-naphthylamine and the concentration of DNA. nih.gov This indicates that the initial rate-determining step of the reaction involves the collision of one molecule of the reactive metabolite with the DNA molecule.

The reaction is also pH-dependent, occurring under slightly acidic conditions (pH 5), which facilitates the formation of a reactive arylnitrenium ion. nih.gov This electrophilic species is then capable of attacking nucleophilic sites on the DNA, primarily the O6 position of guanine.

Table 2: Kinetic Parameters of N-hydroxy-1-naphthylamine Reaction with DNA

| Parameter | Finding |

| Reaction Order (N-hydroxy-1-naphthylamine) | First-order |

| Reaction Order (DNA) | First-order |

| pH Dependence | Reaction favored at slightly acidic pH (e.g., pH 5) |

Data based on published research. nih.gov

Detailed thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation for this compound or its O6-guanine counterpart, are not extensively reported in the publicly available literature. Such data would be invaluable for a more complete understanding of the stability and reversibility of these adducts. Computational chemistry approaches could potentially be employed to estimate these thermodynamic parameters and provide further insights into the molecular basis of 1-naphthylamine's genotoxicity.

Summary and Concluding Remarks

N-(Guanin-8-yl)-1-naphthylamine serves as a valuable model compound in the field of chemical biology for dissecting the molecular mechanisms underlying the carcinogenicity of aromatic amines. Its study has provided fundamental insights into how a bulky adduct at the C8 position of guanine (B1146940) perturbs DNA structure and stability. The conformational dynamics of this adduct play a critical role in its biological fate, influencing both its mutagenic potential during DNA replication and its recognition and removal by the nucleotide excision repair pathway. Understanding the interplay between the structural features of this adduct and the cellular machinery that processes it continues to be a key area of research, with implications for cancer prevention and therapy.

Cellular Recognition and Processing of N Guanin 8 Yl 1 Naphthylamine Dna Adducts

DNA Repair Pathways Mediated by Endogenous Cellular Machinery

Bulky adducts attached to the C8 position of guanine (B1146940), similar in nature to N-(Guanin-8-yl)-1-naphthylamine, are typically recognized and repaired by the cell's sophisticated DNA repair systems. The efficiency and choice of pathway often depend on the specific structure of the adduct and the sequence context of the surrounding DNA.

Nucleotide Excision Repair (NER) Efficiency and Specificity for Bulky this compound Adducts

The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing bulky, helix-distorting DNA lesions. This process involves the recognition of the damage, followed by the excision of a short, single-stranded DNA fragment containing the adduct, and subsequent synthesis of a new, correct DNA strand. The key damage sensor in global genome NER is the XPC-RAD23B complex.

However, a thorough search of scientific databases yielded no studies that have specifically measured the efficiency or specificity of the human NER machinery in recognizing and removing the this compound adduct. Research on other C8-guanine adducts, such as those derived from aminofluorene or aminochrysene, has shown that NER efficiency can vary dramatically depending on the adduct's structure, conformation (e.g., syn vs. anti), and its local DNA sequence environment. Without direct experimental data, the susceptibility of the this compound lesion to NER remains unknown.

Base Excision Repair (BER) Mechanisms and Potential Involvement

Base Excision Repair (BER) typically targets smaller, non-helix-distorting lesions like oxidized or alkylated bases. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. While some bulky adducts can be processed by components of the BER pathway, it is generally not considered the main repair route for large aromatic amine adducts. There is currently no scientific evidence to suggest the involvement of BER in the repair of this compound.

Role of Specific Repair Proteins in Adduct Recognition and Excision

The initial recognition of a bulky lesion is a critical, often rate-limiting, step in DNA repair. Proteins such as XPC in the NER pathway are responsible for detecting the helical distortion caused by the adduct. Other proteins, including XPA, are then recruited to verify the damage before the assembly of the full excision complex. No research is currently available that details the role of these, or any other specific repair proteins, in the recognition and excision of this compound.

Translesion DNA Synthesis (TLS) Past this compound Adducts

When DNA replication forks encounter a lesion that has not been repaired, they may stall, which can lead to replication collapse and cell death. To avoid this, cells employ a damage tolerance mechanism called Translesion DNA Synthesis (TLS), where specialized, low-fidelity DNA polymerases are recruited to synthesize DNA directly across the lesion.

Identification and Characterization of Specialized DNA Polymerases Involved in TLS (e.g., Pol η, Pol κ, Pol ι, Pol ζ, Rev1)

The Y-family of DNA polymerases (including Pol η, Pol κ, Pol ι, and Rev1) and the B-family polymerase Pol ζ are the primary enzymes responsible for TLS in human cells. Each of these polymerases has a unique structural active site that allows it to accommodate bulky, non-instructional lesions, and they exhibit distinct specificities for different types of DNA damage.

Despite the known roles of these polymerases in bypassing various C8-guanine adducts, there are no published studies that identify or characterize which of these specialized polymerases, if any, are involved in the bypass of this compound. The selection of a particular TLS polymerase is highly dependent on the specific nature of the lesion, and therefore, no assumptions can be made based on data from other adducts.

Fidelity of Nucleotide Incorporation Opposite and Beyond the Adduct Site

A crucial aspect of TLS is its fidelity—whether the correct nucleotide is incorporated opposite the lesion (error-free bypass) or if an incorrect nucleotide is inserted (error-prone or mutagenic bypass). This determines the ultimate mutagenic potential of a given DNA adduct. The fidelity of nucleotide incorporation is a key characteristic that is experimentally determined for each lesion and each TLS polymerase.

No data is available regarding the fidelity of nucleotide incorporation opposite the this compound adduct by any DNA polymerase. Consequently, the mutagenic signature and the potential for this lesion to cause specific types of mutations (e.g., transversions, transitions, or frameshifts) during DNA replication remain entirely speculative.

Mechanistic Insights into Polymerase Bypass Mechanisms

The covalent binding of bulky adducts like this compound to the C8 position of guanine often presents a significant obstacle to the high-fidelity replicative DNA polymerases, leading to a stall in DNA synthesis. To overcome this, cells employ a process known as translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to replicate across the damaged template.

Studies on analogous bulky guanine adducts have revealed the involvement of several key TLS polymerases. For instance, with a dG-C8-PhIP adduct, a lesion with a bulky aromatic group, DNA synthesis by high-fidelity polymerases like E. coli polymerase I and human polymerase δ is completely blocked at the site of the adduct. However, Y-family polymerases such as REV1, pol η, and pol κ are capable of inserting a nucleotide opposite the lesion, with REV1 being particularly efficient at inserting dCTP. Pol κ has been shown to not only insert a nucleotide but also to catalyze the extension step, albeit with a propensity for slippage, which can lead to frameshift mutations.

For other bulky lesions, such as those derived from benzo[a]pyrene, polymerase κ (pol κ) has been identified as a key player in their bypass in mammalian cells. nih.gov The bypass of a benzo[a]pyrene-guanine (BP-G) adduct occurs with a relatively high efficiency of approximately 48% in mouse embryo fibroblasts, and at least two-thirds of this bypass is attributed exclusively to pol κ. nih.gov In the absence of pol κ, the bypass efficiency drops significantly, and the process becomes more error-prone. nih.gov This highlights the specialized and relatively accurate role of pol κ in handling such bulky lesions.

The bypass of a dGAP adduct (N-(deoxyguanosin-8-yl-)-1-aminopyrene), which is structurally similar to the this compound adduct, has also been investigated. DNA synthesis is strongly blocked at the nucleotide preceding the adduct. nih.gov When bypass does occur, primarily with an exonuclease-deficient Klenow fragment, deoxycytidine is preferentially incorporated opposite the adduct, indicating that the bypass, when it happens, is largely error-free. nih.gov

| Polymerase | Role in Bypassing Bulky Guanine Adducts | Key Findings |

| REV1 | Insertion of nucleotide opposite the lesion | Efficiently inserts dCTP opposite dG-C8-PhIP adducts. |

| Pol η | Insertion of nucleotide opposite the lesion | Can insert dCTP opposite dG-C8-PhIP, but with lower efficiency than REV1. |

| Pol κ | Insertion and extension | Can insert dCTP and catalyze extension past the dG-C8-PhIP adduct. nih.gov Plays a major role in the efficient and relatively accurate bypass of BP-G adducts in mammalian cells. nih.gov |

| Pol δ | Blocked by the lesion | DNA synthesis is completely blocked at the site of a dG-C8-PhIP adduct. |

| Klenow Fragment (exo-) | Insertion opposite the lesion | Can incorporate a nucleotide opposite a dGAP adduct, primarily dCTP. nih.gov |

Influence of Adduct Conformation on TLS Efficiency and Error Rates

The conformation adopted by the this compound adduct within the DNA double helix is a critical determinant of its biological consequences, including the efficiency and fidelity of TLS. C8-aryl-guanine adducts can exist in different conformational states, primarily distinguished by the rotation around the C8-N bond and the glycosidic bond of the modified guanine. These conformations are broadly classified as syn or anti.

In the syn conformation, the bulky naphthyl group is positioned over the sugar-phosphate backbone, causing a significant distortion of the DNA helix. This conformation often leads to the disruption of Watson-Crick base pairing. In contrast, the anti conformation places the naphthyl group in the major groove of the DNA, which may cause less distortion and potentially allow for continued base pairing with the opposing cytosine.

The equilibrium between these conformations is influenced by the local DNA sequence and the specific nature of the aromatic moiety. The conformation of the adduct directly impacts its recognition by DNA polymerases. A highly distorting adduct in the syn conformation is more likely to stall replicative polymerases and necessitate the recruitment of TLS polymerases. The geometry of the active site of different TLS polymerases determines their ability to accommodate a distorted template and insert a nucleotide opposite the lesion.

For example, the efficiency and accuracy of bypass by a particular TLS polymerase will depend on how well the adducted template fits into its active site. An adduct that can adopt a conformation that mimics a standard base pair, even transiently, may be bypassed more efficiently and with higher fidelity. Conversely, a rigid and highly distorting adduct is more likely to be bypassed in an error-prone manner, leading to mutations such as base substitutions or frameshifts.

Interference with DNA Replication Fork Progression

The presence of bulky DNA adducts like this compound can physically impede the progression of the DNA replication machinery, leading to replication fork stalling. nih.gov When a replication fork encounters such a lesion, the replicative polymerase typically dissociates, and the fork's advancement is halted. nih.gov

The stabilization of stalled replication forks is a crucial cellular process to prevent their collapse, which can lead to double-strand breaks and genomic instability. nih.gov Several proteins are involved in stabilizing the stalled fork and signaling for its repair or bypass. nih.gov The intra-S-phase checkpoint, for instance, is activated in response to bulky DNA damage and contributes to the stalling of replication forks at early origins of replication. nih.gov This checkpoint-enhanced arrest may provide a window of opportunity for DNA repair mechanisms to act on the lesion.

If the adduct is not repaired, the cell relies on TLS to restart the replication fork. The recruitment of TLS polymerases to the stalled fork allows for the synthesis of a short patch of DNA across the lesion, after which the replicative polymerase can presumably re-engage and continue DNA synthesis. However, this process is not always seamless and can be a source of mutations. The efficiency of fork restart depends on the specific adduct and the availability and activity of the appropriate TLS polymerases.

Impact on Gene Transcription and Epigenetic Modification (e.g., through altered DNA accessibility)

The formation of an this compound adduct can also have significant consequences for gene transcription and epigenetic regulation. The presence of a bulky adduct in a gene's coding region or a regulatory element can interfere with the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression.

Furthermore, C8-guanine adducts have been shown to influence the local DNA structure, potentially promoting the transition from the canonical right-handed B-DNA to the left-handed Z-DNA conformation. rsc.org This is because substituents at the C8 position of guanine favor the syn conformation of the nucleobase, which is a characteristic feature of Z-DNA. rsc.org The formation of Z-DNA in regulatory regions of genes can alter chromatin structure and modulate gene expression.

Epigenetic modifications, such as DNA methylation and histone modifications, play a central role in regulating gene expression. youtube.com DNA damage can lead to alterations in these epigenetic patterns. nih.gov While direct evidence for this compound is lacking, exposure to various environmental carcinogens has been shown to induce changes in DNA methylation and histone modifications. nih.govresearchgate.net These epigenetic alterations can occur at the promoters of tumor suppressor genes or oncogenes, leading to their aberrant expression and contributing to the process of carcinogenesis. The presence of a bulky adduct could alter the accessibility of the DNA to DNA methyltransferases and histone-modifying enzymes, thus indirectly leading to changes in the epigenetic landscape. youtube.com

Mechanistic Linkages to Genotoxicity and Mutagenesis Induced by N Guanin 8 Yl 1 Naphthylamine Adducts

Analysis of Mutational Spectra Induced by Site-Specific N-(Guanin-8-yl)-1-naphthylamine Adducts

The mutagenic potential of the this compound adduct is intricately linked to the type of DNA sequence in which it resides. Studies have shown that the local DNA sequence context can significantly influence the frequency and type of mutations that arise. For instance, when this adduct is located within a repetitive CGCGCG sequence, it exhibits a higher mutational frequency. nih.gov

In addition to base substitutions, this compound adducts can also induce frameshift mutations, particularly deletions. Research on a similar C8-guanine adduct in a repetitive CpG sequence in Escherichia coli demonstrated the induction of two-base deletions. nih.gov The frequency of these CpG deletions was found to be significantly higher with dinitropyrene (B1228942) adducts compared to the 1-nitropyrene (B107360) adduct, indicating that the specific nature of the aromatic amine influences the mutagenic outcome. nih.gov Modeling studies suggest that the adduct can stabilize a slipped frameshift intermediate, promoting the deletion of a dinucleotide. nih.gov

Molecular Basis of Error-Prone Translesion Synthesis Contributing to Mutagenesis

When a replicative DNA polymerase encounters a bulky lesion like the this compound adduct, it often stalls. To overcome this blockage and complete DNA replication, cells employ a process called translesion synthesis (TLS), which is carried out by specialized, low-fidelity DNA polymerases. nih.govnih.gov This process can be either error-free, correctly inserting the complementary nucleotide opposite the damaged base, or error-prone, leading to the incorporation of an incorrect nucleotide and subsequent mutation. nih.gov

The choice of which TLS polymerase is recruited and the resulting fidelity of bypass are crucial determinants of the mutagenic fate of the adduct. Human DNA polymerase κ (pol κ) has been implicated in the bypass of bulky aromatic amine adducts. nih.govnih.govnih.gov Studies have shown that pol κ can bypass an N-2-acetylaminofluorene (AAF)-guanine adduct, another bulky C8-guanine adduct, in an error-prone manner, incorporating either a C, T, or A opposite the lesion. nih.govnih.gov In the context of a benzo[a]pyrene-guanine adduct, pol κ was found to be the primary polymerase responsible for its bypass in mouse embryo fibroblasts, and its absence led to more error-prone bypass. nih.gov While replicative polymerases like polymerase δ are generally blocked by such adducts, TLS polymerases like polymerase η and polymerase ι also exhibit bypass capabilities, though their efficiency and fidelity can differ. nih.gov The interplay between these various polymerases at the site of the this compound adduct ultimately dictates whether replication proceeds accurately or results in a mutation.

Correlation between Adduct Persistence and Mutagenic Outcome

The persistence of DNA adducts within a cell is a critical factor in determining their mutagenic potential. If an adduct is not removed by DNA repair mechanisms before the cell undergoes DNA replication, it becomes a substrate for the mutagenic process of translesion synthesis. The efficiency of DNA repair pathways, therefore, plays a pivotal role in mitigating the genotoxic effects of adducts like this compound.

Studies on the persistence of the related N-(deoxyguanosin-8-yl)-2-aminofluorene adduct in rat mammary gland tissue showed that the adduct levels peaked and then gradually decreased over time, with a half-life of 14.2 days. nih.gov This persistence allows for the possibility of the lesion being present during DNA replication, thereby increasing the likelihood of mutations. Research on other types of DNA adducts has demonstrated a clear link between their accumulation and persistence and the induction of mutations. For instance, the accumulation of O6-methylguanine in the lungs of rats treated with a tobacco-specific nitrosamine (B1359907) correlated with a decrease in the activity of the repair protein O6-methylguanine-DNA methyltransferase. nih.gov This sustained presence of the promutagenic lesion enhances the risk of mutations. The cellular decision to repair the adduct or to tolerate it through TLS is a key determinant of the final mutagenic outcome. nih.gov

Role of Adducts in Inducing Genome Instability

The presence of this compound adducts can contribute to broader genome instability beyond single base substitutions and frameshift mutations. The stalling of replication forks at the site of these bulky adducts can lead to more complex genomic rearrangements, including deletions, insertions, and chromosomal aberrations. The collapse of a stalled replication fork can result in double-strand breaks, which are highly toxic lesions that can trigger large-scale genomic alterations if not repaired correctly.

The induction of frameshift mutations, as observed with related C8-guanine adducts in repetitive sequences, is a direct manifestation of the adduct's ability to destabilize the DNA structure. nih.gov The formation of slipped intermediates during replication in these sequences is a mechanism that can lead to insertions or deletions, thereby altering the reading frame of genes and potentially leading to the production of non-functional proteins. The increased mutation frequency observed in mismatch repair-deficient strains further highlights the role of DNA repair in maintaining genomic stability in the face of such adducts. nih.gov The cumulative effect of these various mutagenic and destabilizing events underscores the significant threat that this compound adducts pose to the integrity of the genome.

Advanced Analytical Methodologies for N Guanin 8 Yl 1 Naphthylamine Adduct Detection and Quantification in Research Models

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural confirmation. nih.gov This technique is particularly well-suited for the analysis of complex biological matrices, enabling the detection of adducts at levels as low as one in 10⁹ to 10¹⁰ normal nucleotides. nih.gov In the context of aromatic amine-DNA adducts, such as N-(Guanin-8-yl)-1-naphthylamine, LC-MS/MS provides a robust platform for quantitative analysis. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC-MS for the analysis of polar and thermally labile molecules like DNA adducts. nih.govnih.gov ESI allows for the gentle transfer of ions from the liquid phase to the gas phase, minimizing fragmentation and preserving the molecular ion of the adduct for detection. nih.gov The process involves applying a high voltage to a liquid stream, which creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

In a typical LC-ESI-MS/MS workflow for this compound adduct analysis, the DNA is first isolated from the biological sample and enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture is then separated by liquid chromatography, and the eluent is introduced into the ESI source of the mass spectrometer. The mass spectrometer is often operated in the positive ion detection mode, where the protonated molecular ion [M+H]⁺ of the adduct is selected and fragmented to produce characteristic product ions for quantification. nih.govnih.gov

The selection of specific precursor and product ions in a triple quadrupole (QqQ) mass spectrometer, operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, provides exceptional specificity and sensitivity for targeted adduct analysis. nih.gov For guanine (B1146940) adducts, a common fragmentation pathway involves the loss of the deoxyribose moiety, resulting in a product ion corresponding to the protonated guanine base (m/z 152.1). nih.gov

| Ionization Technique | Principle | Advantages for this compound Analysis | Considerations |

| Electrospray Ionization (ESI) | Soft ionization creating gas-phase ions from a liquid stream. nih.gov | High sensitivity, suitable for polar and non-volatile adducts, minimizes fragmentation. nih.govnih.gov | Susceptible to matrix effects and ion suppression. nih.gov |

Accurate quantification of this compound adducts by LC-MS/MS relies heavily on the use of internal standards, with stable isotope dilution mass spectrometry (IDMS) being the preferred method. nih.gov IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample prior to processing and analysis. nih.gov This internal standard, which is chemically identical to the analyte but has a different mass, co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation efficiencies. nih.gov

The development of a suitable internal standard for this compound would involve synthesizing the adduct with stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H). researchgate.net For instance, a deuterated internal standard could be prepared for use in isotope dilution methods. nih.gov By measuring the ratio of the signal from the native adduct to that of the isotope-labeled internal standard, any variations in sample preparation, chromatographic retention, and ionization efficiency can be corrected for, leading to highly accurate and precise quantification. nih.govnih.gov

Calibration curves are constructed by analyzing a series of standards containing known concentrations of the unlabeled adduct and a fixed concentration of the internal standard. nih.gov The limit of quantitation (LOQ) for such methods can be in the range of sub-femtomole to attomole levels, corresponding to adduct frequencies of 0.1 to 1.1 adducts per 10⁸ bases with just a few micrograms of DNA. nih.gov

| Assay Component | Description | Purpose in this compound Analysis |

| Internal Standard | A stable isotope-labeled analog of the target adduct. nih.gov | Corrects for variability in sample processing and analysis. nih.gov |

| Isotope Dilution Assay | Quantification based on the ratio of the native adduct to the internal standard. nih.gov | Provides high accuracy and precision in quantification. nih.gov |

32P-Postlabeling Assays for Adduct Detection and Profiling

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection of a wide range of DNA adducts, including those formed from aromatic amines. nih.gov This technique can detect adduct levels as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.gov The assay involves four main steps: enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, radiolabeling of the 5'-hydroxyl group with ³²P from [γ-³²P]ATP catalyzed by T4 polynucleotide kinase, and chromatographic separation of the labeled adducts. nih.gov

However, the quantification of this compound adducts using ³²P-postlabeling presents challenges. A primary assumption of this method is that the adducted and normal nucleotides are phosphorylated with similar efficiencies. nih.gov Studies on other N-(deoxyguanosin-8-yl)arylamine adducts have shown that the labeling efficiency can be significantly lower for adducted nucleotides compared to normal nucleotides. nih.gov The bulky nature of the 1-naphthylamine (B1663977) moiety at the C8 position of guanine can hinder the enzymatic activity of T4 polynucleotide kinase, leading to an underestimation of adduct levels if not properly accounted for. nih.gov The labeling efficiency can be influenced by the structure of the arylamine, with substitutions affecting the kinase's ability to phosphorylate the adduct. nih.gov Therefore, for accurate quantification, it is often necessary to use standards to determine the relative recovery and labeling efficiency for the specific adduct of interest.

| Parameter | Finding for N-(deoxyguanosin-8-yl)arylamine Adducts | Implication for this compound Analysis |

| Labeling Efficiency | Apparent turnover numbers are 40-240-fold lower for adducts compared to dG3'p. nih.gov | Potential for underestimation of adduct levels if not corrected. |

| Specificity Constant | Lower for arylamine adducts than for normal nucleotides. nih.gov | Normal nucleotides are preferentially labeled under kinetic control. nih.gov |

Chromatographic Separation Techniques (e.g., HPLC, UHPLC) for Adduct Isomers

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are indispensable tools for the separation of DNA adducts and their isomers prior to detection. nih.govchromatographyonline.com The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient, is critical for achieving the desired resolution.

For the separation of this compound adducts from normal deoxynucleosides and other potential adducts, reversed-phase HPLC is commonly employed. researchgate.net A C18 column is a typical choice, where the nonpolar stationary phase retains the relatively nonpolar adduct more strongly than the polar normal deoxynucleosides. researchgate.net A mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used, often with a gradient elution to optimize separation. sielc.com

The separation of structural isomers of aromatic compounds can be particularly challenging. Specialized HPLC columns with stationary phases that offer different selectivity, such as those based on pyrenylethyl or nitrophenylethyl groups, can be utilized. nacalai.com These columns provide π-π interactions in addition to hydrophobic interactions, which can enhance the separation of isomers with different electronic and steric properties. nacalai.com UHPLC, with its smaller particle size columns (typically sub-2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. chromatographyonline.com This is particularly beneficial for the analysis of low-abundance DNA adducts in complex biological samples.

| Technique | Key Feature | Application to this compound Adducts |

| HPLC | Separation based on differential partitioning between stationary and mobile phases. researchgate.net | Separation of the adduct from normal deoxynucleosides and potential isomers. |

| UHPLC | Use of sub-2 µm particles for higher efficiency and speed. chromatographyonline.com | Improved resolution and sensitivity for low-level adduct detection. |

| Specialty Columns (e.g., PYE, NPE) | Utilize π-π interactions for enhanced selectivity. nacalai.com | Separation of structurally similar adduct isomers. |

Spectroscopic Fingerprinting for Adduct Identification (e.g., Circular Dichroism)

While mass spectrometry provides definitive structural information, other spectroscopic techniques can offer complementary data for the characterization of DNA adducts. Circular dichroism (CD) spectroscopy is a powerful tool for studying the conformation of chiral molecules, including DNA and its adducts. nist.gov The formation of an adduct between 1-naphthylamine and guanine can induce significant changes in the helical structure of DNA, which can be detected by CD.

The CD spectrum of a DNA adduct is sensitive to the local conformation at the site of modification. For an this compound adduct, the orientation of the bulky naphthyl group relative to the DNA helix will influence the CD signal. Theoretical calculations can be used to predict the CD spectra for different possible conformations of the adduct, and these can be compared with experimental data to gain insights into the predominant structure in solution. nist.gov Studies on related compounds, such as 1-(1-naphthyl)ethylamine, have demonstrated the utility of CD in distinguishing between different rotational isomers (rotamers) and have shown that the conformational structure is crucial for determining the chiroptical properties. nist.gov This approach can provide a unique "spectroscopic fingerprint" for the this compound adduct, aiding in its identification and characterization.

| Technique | Principle | Application to this compound Adducts |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. nist.gov | Provides information on the conformational changes in DNA upon adduct formation and a unique spectroscopic fingerprint for the adduct. |

Future Research Directions and Emerging Methodologies for N Guanin 8 Yl 1 Naphthylamine Studies

Application of Single-Molecule Techniques to Adduct Dynamics and Protein Interactions

Single-molecule techniques are revolutionizing our ability to observe biological processes in real-time, moving beyond the ensemble averaging of traditional biochemical assays. nih.govnih.gov These methods can be used to image, manipulate, and characterize the action of a single protein on a single DNA molecule, providing insights into aspects of DNA repair that are otherwise unattainable. nih.gov

One of the most powerful of these techniques is single-molecule Förster Resonance Energy Transfer (smFRET) . nih.govwikipedia.org smFRET can measure distances on the nanometer scale within single biomolecules, making it an ideal tool to study the conformational dynamics of DNA containing an N-(Guanin-8-yl)-1-naphthylamine adduct. wikipedia.orgnih.govfrontiersin.org By labeling the DNA and a DNA repair protein with a donor and acceptor fluorophore pair, researchers can directly observe the binding, conformational changes, and dissociation of individual repair enzymes as they interact with the adducted DNA. nih.gov This can reveal kinetic information and heterogeneity that is obscured in bulk experiments. wikipedia.org

Another promising single-molecule approach is the use of optical and magnetic tweezers . nih.govresearchgate.net These instruments can apply piconewton forces to individual DNA molecules, allowing researchers to study the mechanical properties of DNA and how they are altered by the presence of a bulky adduct like this compound. researchgate.net By stretching or twisting a DNA molecule containing the adduct, one can investigate how the lesion affects DNA flexibility and the ability of proteins to bind and move along the DNA. acs.org Furthermore, nanopore-based DNA sequencing technologies are being developed to detect and identify DNA adducts at single-nucleotide resolution, offering a powerful tool to study the dynamics of DNA lesions within single DNA molecules. digitellinc.com

These single-molecule approaches will be instrumental in answering fundamental questions about this compound, such as:

How does the adduct alter the local and global conformation of the DNA double helix?

What are the precise kinetics of recognition and binding by DNA repair proteins?

How do repair proteins navigate the DNA to find the adduct?

What are the step-by-step dynamics of the excision repair process at the single-molecule level?

Advanced Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of Adduct-Protein Complexes

Understanding the precise three-dimensional structure of a DNA adduct in complex with a DNA repair enzyme is crucial for elucidating the molecular basis of its recognition and repair. While X-ray crystallography has been a cornerstone of structural biology, it requires well-ordered crystals, which can be challenging to obtain for large and flexible DNA-protein complexes. creative-biostructure.com

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic macromolecular assemblies in their near-native state. creative-biostructure.comnih.gov Recent advances in direct electron detectors and image processing have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological complexes, including those involving DNA and proteins. nih.govwiley.com

For studying this compound, cryo-EM offers several advantages:

Analysis of Heterogeneous and Flexible Complexes: Cryo-EM can handle samples that are conformationally heterogeneous or flexible, which is often the case for DNA repair complexes captured at different stages of the repair process. creative-biostructure.comnih.gov

No Crystallization Required: By vitrifying the sample in a thin layer of ice, cryo-EM bypasses the need for crystallization, allowing the study of complexes that are recalcitrant to forming crystals. creative-biostructure.com

Trapping Transient Intermediates: It is possible to trap and visualize transient intermediates in the DNA repair pathway, providing a "molecular movie" of the repair process. creative-biostructure.com

By applying advanced cryo-EM techniques, researchers can aim to solve the structures of this compound-adducted DNA bound to key DNA repair proteins. These structures will provide invaluable insights into the specific molecular interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the recognition of the adduct by the repair machinery. This structural information can also guide the development of inhibitors that target specific DNA repair pathways, which could have therapeutic applications.

CRISPR/Cas9-based Tools for Site-Specific Adduct Introduction and Repair Studies

A major challenge in studying the biological consequences of a specific DNA adduct is the ability to introduce it at a precise location within the genome of a living cell. The advent of CRISPR/Cas9 genome editing technology has provided a powerful and versatile tool to achieve this. nih.govyourgenome.org

The CRISPR/Cas9 system consists of a Cas9 nuclease, which acts as a pair of "molecular scissors," and a guide RNA (gRNA) that directs the Cas9 to a specific genomic locus. yourgenome.org By engineering the system, researchers can create a site-specific double-strand break (DSB) in the DNA. neb.com This DSB can then be repaired by the cell's own repair machinery, either through the error-prone non-homologous end joining (NHEJ) pathway or the high-fidelity homology-directed repair (HDR) pathway. neb.comaddgene.org

For this compound research, CRISPR/Cas9 can be adapted in several innovative ways:

Site-Specific Adduct Placement: By providing a synthetic DNA template containing the this compound adduct during HDR-mediated repair of a CRISPR-induced DSB, the adduct can be precisely integrated into a chosen genomic location.

Studying Repair in a Native Chromatin Context: This site-specific introduction allows for the study of adduct repair in its natural chromatin environment, providing a more physiologically relevant context than studies using randomly damaged plasmid DNA.

Investigating Transcriptional and Replicative Bypass: Researchers can place the adduct within a specific gene or near a replication origin to study how it affects transcription and DNA replication in living cells.

Gene Knockout and Activation: The CRISPR/Cas9 system can also be used to knock out specific DNA repair genes to investigate their role in the processing of the this compound adduct. addgene.org Conversely, a modified, nuclease-deficient Cas9 (dCas9) can be fused to transcriptional activators to upregulate the expression of specific repair genes. nih.gov

The application of CRISPR/Cas9-based tools will enable a new level of precision in studying the cellular responses to this compound, bridging the gap between in vitro biochemical studies and in vivo biological consequences.

Integration of Multi-Omics Approaches in Adductomics Research

The formation of a DNA adduct like this compound does not occur in isolation. It is part of a complex interplay of exposure, metabolism, DNA damage, repair, and cellular signaling. To capture this complexity, the field is moving towards the integration of multiple "omics" technologies in what is known as adductomics . mdpi.comacs.org

Adductomics aims to provide a global profile of all DNA adducts within a cell or organism. nih.govnih.gov By combining adductomics with other omics approaches, researchers can gain a more holistic understanding of the biological impact of this compound.

Key Multi-Omics Integrations:

| Omics Type | Description | Relevance to this compound Studies |

| Genomics | The study of the complete set of DNA (the genome), including gene mutations and variations. | Correlating the presence of the adduct with specific mutational signatures in cancer-related genes. Identifying genetic polymorphisms in DNA repair genes that influence an individual's susceptibility to adduct formation and its consequences. |

| Transcriptomics | The analysis of the complete set of RNA transcripts (the transcriptome) in a cell. mdpi.com | Identifying changes in gene expression profiles in response to the formation of the adduct. This can reveal the activation of specific DNA damage response pathways and other cellular stress responses. |

| Proteomics | The large-scale study of proteins, their structures, and their functions. mdpi.com | Identifying changes in the levels and post-translational modifications of proteins involved in DNA repair, cell cycle control, and apoptosis following adduct formation. |

| Metabolomics | The systematic study of the unique chemical fingerprints that specific cellular processes leave behind (the metabolome). mdpi.com | Identifying the metabolic pathways involved in the activation of 1-naphthylamine (B1663977) to its DNA-reactive form. Discovering metabolic biomarkers that indicate exposure and adduct formation. |

By integrating these multi-omics datasets, researchers can construct comprehensive models of the cellular response to this compound. This systems-level approach will be crucial for identifying key pathways and biomarkers associated with the adverse health effects of this adduct and for developing strategies for prevention and intervention. acs.org

Development of Novel In Vitro and Ex Vivo Systems for Mechanistic Investigations

While traditional cell culture and animal models have been invaluable, there is a growing need for more physiologically relevant systems to study the mechanisms of DNA damage and repair. nih.gov Novel in vitro and ex vivo models are being developed to better mimic the complexity of human tissues.

Emerging Model Systems:

Organ-on-a-Chip: These microfluidic devices contain living cells cultured in continuously perfused microchambers to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. They can be used to study the metabolism of 1-naphthylamine and the formation of the this compound adduct in a more realistic, multi-cellular context.

3D Organoid Cultures: Organoids are self-organizing three-dimensional structures grown from stem cells that recapitulate key aspects of the architecture and function of an organ. Liver or bladder organoids, for example, could be used to study the tissue-specific metabolism of 1-naphthylamine and the subsequent DNA damage and repair processes in a human-relevant system.

Organotypic Brain Slice Cultures (OBSCs): This ex vivo platform allows for the culturing of living, uncultured tissue slices, providing a model that preserves the complex cellular interactions of the original tissue. aacrjournals.org While more relevant for neurotoxicology, the principle of using intact tissue slices can be applied to other organs relevant to 1-naphthylamine exposure.

Precision-Cut Tissue Slices: This technique allows for the maintenance of thin slices of viable tissue from various organs (e.g., liver, lung) in culture for a limited time. These slices retain the complex cellular architecture and metabolic capabilities of the parent organ, providing an excellent ex vivo system to study the dose-dependent formation and repair of this compound.

These advanced in vitro and ex vivo models offer a bridge between simplistic cell culture systems and complex, time-consuming, and expensive animal studies. nih.gov They will enable more controlled mechanistic investigations into the formation, repair, and biological consequences of the this compound adduct in a human-relevant context, ultimately contributing to a more accurate assessment of its risk to human health.

Q & A

Q. Critical Factors :

- Solvent Choice : Pyridine enhances reaction efficiency in dimethyl-α-naphthylamine synthesis .

- Catalysts : Stannous chloride in dimethyl sulfoxide (DMSO) improves substitution reactions .

- Temperature : Oxidation of 1-naphthylamine to 1,4-naphthoquinone requires 80°C for optimal yield (59.8%) .

Basic: How is infrared (IR) spectroscopy applied to characterize the stereochemistry of poly(1-naphthylamine)?

Methodological Answer :

IR spectroscopy identifies coupling routes in poly(1-naphthylamine) by analyzing vibrational modes:

- N–C Coupling Peaks : Bands at 1,620 cm⁻¹ (C=C stretching) and 1,320 cm⁻¹ (C–N stretching) indicate mixed N–C(4), N–C(5), and N–C(7) linkages .

- Planarity Analysis : Absence of peaks associated with non-planar structures confirms deviations from earlier assumptions of predominant N–C(4) coupling .

Advanced Insight : Quantum chemical calculations complement IR data to predict heats of formation for oxidized dimers/hexamers, resolving ambiguities in stereochemical assignments .

Advanced: How can researchers resolve contradictions in proposed coupling mechanisms for poly(1-naphthylamine)?

Methodological Answer :

Earlier studies assumed N–C(4) coupling dominated, but stereochemical neglect led to inconsistencies. Modern approaches include:

Stereochemical Analysis : IR and computational modeling reveal mixed coupling routes (N–C(4/5/7)) due to steric hindrance and electronic effects .

Comparative Synthesis : Potentiostatic vs. potentiodynamic polymerization in acetonitrile shows differing conductivity profiles, supporting varied coupling pathways .

Validation via Oligomer Studies : Heats of formation for dimers/hexamers (calculated via molecular orbital methods) align with IR observations, confirming non-planar structures .

Advanced: What are optimized conditions for oxidizing 1-naphthylamine to 1,4-naphthoquinone, and how does this reaction scale?

Methodological Answer :

Optimal Conditions (from ):

| Parameter | Value |

|---|---|

| 1-Naphthylamine | 1.8 g |

| MnO₂ Molar Ratio | 1:7 (naphthylamine:MnO₂) |

| H₂SO₄ Concentration | 40% (61 g) |

| Temperature | 80°C |

| Reaction Time | 3 hours |

| Yield | 59.8% |

Q. Scalability Challenges :

- Acid Selection : Sulfuric acid outperforms HCl or HNO₃ due to better ammonium sulfate intermediate stability .

- Byproduct Management : Manganese byproducts require filtration, but the process avoids toxic solvents, enhancing eco-friendliness .

Advanced: How are 1-naphthylamine-based polymers applied in electrocatalysis, and what limitations exist?

Methodological Answer :

Applications :

Q. Limitations :

- Conductivity : Pure poly(1-naphthylamine) has lower conductivity (10⁻⁴ S/cm) than polyaniline, necessitating copolymerization .

- Stability : Prolonged electrochemical cycling degrades polymer films, requiring nanostructured blends (e.g., with PVC or montmorillonite) .

Basic: What safety protocols are critical when handling 1-naphthylamine derivatives in laboratory settings?

Q. Methodological Answer :

- Exposure Mitigation : Use local exhaust ventilation and NIOSH-approved respirators to avoid inhalation/contact .

- Decontamination : Immediate skin washing with water and disposal of contaminated clothing .

- Waste Management : Neutralize acidic byproducts (e.g., from H₂SO₄ reactions) before disposal .

Advanced Note : Chronic exposure risks (e.g., hepatotoxicity) necessitate periodic medical monitoring, even at low doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.